molecular formula C12H17NO5S B147817 Tert-butyl tosyloxycarbamate CAS No. 105838-14-0

Tert-butyl tosyloxycarbamate

Cat. No. B147817
M. Wt: 287.33 g/mol
InChI Key: WZDPZKPHVNFUKB-UHFFFAOYSA-N
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Description

Tert-butyl tosyloxycarbamate is a chemical compound that is used as an intermediate in the synthesis of various organic molecules. It is particularly valuable in the field of medicinal chemistry and organic synthesis due to its protective group properties and its role in facilitating the formation of complex molecules.

Synthesis Analysis

The synthesis of tert-butyl tosyloxycarbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis involving an iodolactamization step was described for the production of a compound that is an intermediate for CCR2 antagonists . Another study reported the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc) nitrone equivalents in reactions with organometallics . Additionally, a practical synthesis route for trans-tert-butyl-2-aminocyclopentylcarbamate was developed, which is useful for chiral ligands and peptide nucleic acids (PNAs) .

Molecular Structure Analysis

The molecular structure of tert-butyl tosyloxycarbamate and its derivatives is characterized by the presence of tert-butyl and tosyl groups attached to a carbamate moiety. The molecular structures of certain derivatives, such as tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates, have been analyzed, revealing layered structures created from hydrogen bonds .

Chemical Reactions Analysis

Tert-butyl tosyloxycarbamate derivatives participate in various chemical reactions. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines . Enzymatic kinetic resolution has been used to obtain optically pure enantiomers of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which can be transformed into corresponding aminophenylethanols . The asymmetric Mannich reaction has been employed to synthesize chiral amino carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl tosyloxycarbamate derivatives are influenced by their functional groups. These properties are crucial for their reactivity and applications in synthesis. For example, the enzymatic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate showed excellent enantioselectivity, which is significant for producing chiral molecules . The synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate involved Suzuki cross-coupling reactions, indicating the compound's utility in organic photovoltaic materials .

Scientific Research Applications

  • Enzymatic Studies and Metabolic Pathways

    • Tert-butyl tosyloxycarbamate, particularly its derivatives, have been studied for their metabolic processes in insects and mice. Such studies focus on how certain chemical groups, like the tert-butyl group, are hydroxylated during metabolism. For instance, Douch and Smith (1971) investigated the metabolism of m-tert.-butylphenyl N-methylcarbamate in mice and insects, revealing significant species variation in the yields of different oxidation products, implying the involvement of diverse enzymes in these processes (Douch & Smith, 1971).
  • Synthesis and Organic Chemistry Applications

    • Tert-butyl tosyloxycarbamate serves as a key component in the synthesis of organic compounds. Guinchard et al. (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate, highlighting their role as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines. This indicates their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
  • Pharmacological and Medicinal Chemistry

    • While excluding drug use, dosage, and side effects, tert-butyl tosyloxycarbamate is used in the study and synthesis of pharmacologically relevant compounds. Xu and Appella (2006) developed a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate, a compound with potential utility as a scaffold for chiral ligands and modified backbone units for peptide nucleic acids (PNAs), emphasizing its significance in the field of medicinal chemistry (Xu & Appella, 2006).

properties

IUPAC Name

[(2-methylpropan-2-yl)oxycarbonylamino] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-9-5-7-10(8-6-9)19(15,16)18-13-11(14)17-12(2,3)4/h5-8H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDPZKPHVNFUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ONC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40450207
Record name TERT-BUTYL TOSYLOXYCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl tosyloxycarbamate

CAS RN

105838-14-0
Record name TERT-BUTYL TOSYLOXYCARBAMATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40450207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl tosyloxycarbamate

Citations

For This Compound
6
Citations
S Fioravanti, MG Mascia, A Morreale… - European Journal of …, 2002 - Wiley Online Library
… We next considered a different carbamate − namely tert-butyl tosyloxycarbamate (TsONHCO 2 tBu) − and the use of low temperatures, in THF as the solvent and with NaH as the base…
Y Lee, H Byeon, HJ Ha, JW Yang - JoVE (Journal of Visualized …, 2022 - jove.com
Aziridines, a class of reactive organic molecules containing a three-membered ring, are important synthons for the synthesis of a large variety of functionalized nitrogen-containing target …
Number of citations: 4 www.jove.com
S Pluda - thesis.unipd.it
… The solution was stirred for 30 min, after which tert-Butyl tosyloxycarbamate (2.09 g, 7.28 mmol) was added and the solution was warmed to room temperature and stirred for 4 h. The …
Number of citations: 3 thesis.unipd.it
T Qadir, A Amin, D Sarkar… - Current Organic …, 2021 - ingentaconnect.com
Aziridines are the saturated three-membered cyclic amines that constitute an important group of synthetic intermediates. These could act as a precursor for diverse organic compounds …
Number of citations: 13 www.ingentaconnect.com
VG Nenajdenko, AL Krasovskiy, ES Balenkova - Tetrahedron, 2007 - Elsevier
Conclusions The literature data collected in this review demonstrates the high synthetic utility of sulfonyl and sulfinyl enones in modern organic chemistry. The multifunctional nature of …
Number of citations: 73 www.sciencedirect.com
校條康宏, 濱嶋祥就, 濱田康正 - (No Title), 2012 - opac.ll.chiba-u.jp
… OO tert-Butyl tosyloxycarbamate (73a). 25.37 g (0.190 mol) の tert-butyl hydroxycarbamate を THF (299 ml)に溶解させ,Et3N (29.5 ml, 0.190 mol)を加えた. 氷冷下 p-toluenesulfonyl …
Number of citations: 6 opac.ll.chiba-u.jp

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